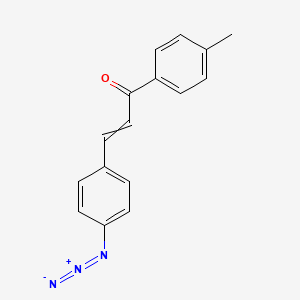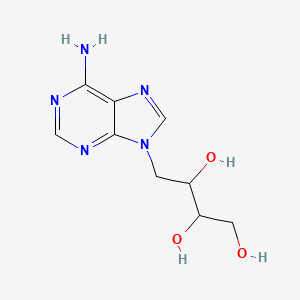
1,2,3,6-Diazadiborinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,6-Diazadiborinine is a fascinating compound that belongs to the class of heterocyclic compounds. It features a six-membered ring containing two boron atoms and two nitrogen atoms, which imparts unique electronic and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Diazadiborinine typically involves the reaction of boron-containing precursors with nitrogen-containing compounds under controlled conditions. One common method involves the use of boron trihalides and diamines, which react to form the desired heterocyclic ring. The reaction conditions often require an inert atmosphere and specific temperature ranges to ensure the formation of the compound .
Industrial Production Methods
While industrial-scale production methods for this compound are not extensively documented, the principles of its synthesis can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification methods such as crystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Diazadiborinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.
Substitution: The nitrogen and boron atoms in the ring can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boron-oxygen compounds, while substitution reactions can introduce various functional groups into the ring .
Scientific Research Applications
1,2,3,6-Diazadiborinine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique electronic properties make it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific electronic and structural properties
Mechanism of Action
The mechanism of action of 1,2,3,6-Diazadiborinine involves its ability to interact with various molecular targets through its boron and nitrogen atoms. These interactions can lead to the activation or inhibition of specific pathways, depending on the nature of the target molecule. The compound’s aromatic nature also plays a role in its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1,3,2,5-Diazadiborinine: Similar in structure but differs in the positioning of boron and nitrogen atoms.
Azaborinines: Compounds with alternating boron and nitrogen atoms in the ring
Uniqueness
1,2,3,6-Diazadiborinine is unique due to its specific arrangement of boron and nitrogen atoms, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
93100-86-8 |
|---|---|
Molecular Formula |
C2H2B2N2 |
Molecular Weight |
75.68 g/mol |
IUPAC Name |
1,2,3,6-diazadiborinine |
InChI |
InChI=1S/C2H2B2N2/c1-2-4-6-5-3-1/h1-2H |
InChI Key |
CIULEIVUJXGONY-UHFFFAOYSA-N |
Canonical SMILES |
B1=CC=BN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane](/img/structure/B14346755.png)
![2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14346764.png)


![3-Benzyl-2-methylpyrido[2,3-h]quinazolin-4(3H)-one](/img/structure/B14346787.png)


![2,4,4-Trimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14346798.png)

![[4-(Octyloxy)pyridine-2,6-diyl]dimethanol](/img/structure/B14346817.png)



